N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a methylisoxazolo[5,4-b]pyridine moiety. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions, where the benzyl group is introduced to the pyrazole ring.
Formation of the isoxazolo[5,4-b]pyridine ring: This step involves cyclization reactions, often using reagents like hydroxylamine and appropriate aldehydes or ketones.
Final coupling and functionalization: The final step involves coupling the intermediates and introducing the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
1-(4-Chloro-2-fluorobenzyl)-5-(4-methoxyphenyl)-2(1H)-pyridinone: This compound has a similar benzyl and methoxyphenyl group but differs in the core structure, leading to different reactivity and applications.
The uniqueness of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19ClFN5O3 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H19ClFN5O3/c1-14-9-20(22-23(31-35-25(22)29-14)15-4-7-19(34-2)8-5-15)24(33)30-18-11-28-32(13-18)12-16-3-6-17(27)10-21(16)26/h3-11,13H,12H2,1-2H3,(H,30,33) |
InChI Key |
DLCBFHUWJMSULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN(N=C4)CC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
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